3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and methoxy groups at specific positions on the ring structure imparts unique chemical properties to this compound .
Preparation Methods
The synthesis of 3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 3-bromo-5-methoxypyridine as a starting material, which undergoes a series of reactions including bromination, methoxylation, and cyclization to form the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation, differentiation, and apoptosis. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine can be compared with other pyrazolopyridine derivatives, such as:
- 3-Methyl-4,6-dimethoxypyrazolo[1,5-A]pyridine
- 3-Chloro-4,6-dimethoxypyrazolo[1,5-A]pyridine
- 3-Fluoro-4,6-dimethoxypyrazolo[1,5-A]pyridine
These compounds share a similar core structure but differ in the substituents attached to the ring system. The presence of different substituents can significantly affect their chemical properties, reactivity, and biological activities .
Properties
Molecular Formula |
C9H9BrN2O2 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
3-bromo-4,6-dimethoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H9BrN2O2/c1-13-6-3-8(14-2)9-7(10)4-11-12(9)5-6/h3-5H,1-2H3 |
InChI Key |
HMLDZCQBNMRNIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=C(C=N2)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.